Ethyl 3-amino-4,4,4-trifluorocrotonate
Overview
Description
Ethyl 3-amino-4,4,4-trifluorocrotonate is a colorless liquid or white solid . It is an ester and is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound may be employed for the preparation of 4-trifluoromethyl-1,3-oxazin-6-ones and 4-quinolinone derivatives .Physical and Chemical Properties Analysis
This compound has a molecular weight of 183.13 . It is a liquid with a refractive index of 1.424 . It has a boiling point of 83 °C at 15 mmHg and a density of 1.245 g/mL at 25 °C .Scientific Research Applications
Chemical Reactions and Synthesis
Ethyl 3-amino-4,4,4-trifluorocrotonate is a versatile compound used in various chemical syntheses. For instance, it reacts with aliphatic and aromatic thiols and aminothiols to yield 3-thiolation products, useful in organic synthesis (Karimova et al., 2003). Additionally, it can be transformed into novel 3-substituted-6-(trifluoromethyl)uracils through a reaction with alkyl and aryl isocyanates, indicating its potential in the development of new heterocyclic compounds (Lutz & Hensen, 1972).
Development of Pharmaceutical Compounds
This compound has been instrumental in the synthesis of biologically significant compounds. For example, it is used in the asymmetric synthesis of (2S,3S)-3-trifluoromethylpyroglutamic acid, a compound of interest in medicinal chemistry (Soloshonok et al., 1997). This demonstrates its utility in creating stereochemically defined molecules with potential therapeutic applications.
Fluorinated Compound Synthesis
The compound plays a crucial role in the synthesis of fluorinated compounds. It serves as a precursor in the preparation of new 4-trifluoromethyl-1,3-oxazin-6-ones, showcasing its reactivity and utility in developing compounds with fluorine-containing functional groups (Decock‐Plancquaert et al., 2010). This is significant given the increasing importance of fluorinated compounds in pharmaceuticals and agrochemicals.
Synthesis of Amino Acids and Derivatives
This compound is used in the synthesis of amino acids and their derivatives. For instance, it is a key intermediate in the efficient asymmetric synthesis of 3-methyl- and 3-trifluoromethylpyroglutamic acids (Soloshonok et al., 1999). These compounds have potential applications in biochemistry and pharmaceuticals due to their unique structural and functional properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl 3-amino-4,4,4-trifluorocrotonate is an important active intermediate in the synthesis of various industrial chemicals, especially those with trifluoromethyl substituted heterocyclic compounds . It is particularly used in the preparation of uracil derivatives, thiazole derivatives, oxazole derivatives, and pyridine derivatives . These derivatives are the primary targets of this compound.
Mode of Action
The compound interacts with its targets through a chemical synthesis process . It is used in the preparation of 4-trifluoromethyl-1,3-oxazin-6-ones and 4-quinolinone derivatives . The exact mode of interaction with its targets can vary depending on the specific derivative being synthesized.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the particular derivative that is synthesized. For instance, in the synthesis of 4-trifluoromethyl-1,3-oxazin-6-ones , the compound may affect pathways related to the function of these oxazinones.
Pharmacokinetics
Given its use as an intermediate in chemical synthesis, it is likely that these properties would be significantly influenced by the specific conditions of the synthesis process, including factors such as temperature, ph, and the presence of other reactants .
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by the specific derivative that is synthesized. For example, in the synthesis of 4-trifluoromethyl-1,3-oxazin-6-ones , the resulting oxazinones may have specific molecular and cellular effects based on their structure and function.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the chemical synthesis process is carried out, such as temperature, pH, and the presence of other reactants . These factors can influence the efficiency of the synthesis process and the stability of the resulting compounds.
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-4,4,4-trifluorocrotonate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it is used in the preparation of 4-trifluoromethyl-1,3-oxazin-6-ones and 4-quinolinone derivatives . These interactions are primarily driven by the compound’s ability to form stable intermediates, which are crucial for the formation of these heterocyclic structures.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect various types of cells, including those involved in metabolic pathways and signal transduction . By interacting with specific cellular receptors and enzymes, this compound can alter the expression of genes involved in critical cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, either inhibiting or activating enzymes involved in metabolic pathways . This binding can lead to changes in gene expression, which in turn affects cellular functions. The compound’s trifluoromethyl group is particularly important in these interactions, as it enhances the compound’s stability and reactivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, both in vitro and in vivo. These changes are often related to the compound’s interaction with cellular enzymes and receptors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing metabolic processes or modulating gene expression . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. These threshold effects are critical for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active intermediates . These intermediates can then participate in further biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its function as a biochemical reagent.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This transport is crucial for the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that ensure the compound reaches its site of action.
Properties
IUPAC Name |
ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVKRKUGIINGHD-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C(F)(F)F)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
372-29-2 | |
Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of Ethyl 3-amino-4,4,4-trifluorocrotonate highlighted in the research?
A1: this compound serves as a key building block for synthesizing novel 6-(trifluoromethyl)uracils and 6-(trifluoromethyl)cytosines. [, ] It reacts with alkyl and aryl isocyanates to yield the uracil derivatives. [] Additionally, its nitrile analogs, 3-amino-4,4,4-trifluorocrotonitriles, can be cyclized to obtain the cytosine derivatives and subsequently hydrolyzed to the corresponding uracils. []
Q2: What is an advantage of the described synthesis method for this compound?
A2: The research highlights a one-pot synthesis method for this compound using trifluoroacetic acid, n-butanol, ethyl acetate, and ammonium sulfate. [] This method is advantageous due to its simplicity, cost-effectiveness, mild reaction conditions, and reduced environmental impact compared to alternative methods. []
Q3: Are there further modifications possible on the this compound structure according to the research?
A3: Yes, the research demonstrates that 6-(trifluoromethyl)uracils, derived from this compound, can undergo alkylation reactions. [] Specifically, the study explored alkylation using isopropyl bromide on three different 6-(trifluoromethyl)uracil derivatives. [] This suggests potential for further structural modifications and derivatization of this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.